Morpholine, 2-(3-methylphenyl)-, hydrochloride Morpholine, 2-(3-methylphenyl)-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 61151-64-2
VCID: VC16561304
InChI: InChI=1S/C11H15NO.ClH/c1-9-3-2-4-10(7-9)11-8-12-5-6-13-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H
SMILES:
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol

Morpholine, 2-(3-methylphenyl)-, hydrochloride

CAS No.: 61151-64-2

Cat. No.: VC16561304

Molecular Formula: C11H16ClNO

Molecular Weight: 213.70 g/mol

* For research use only. Not for human or veterinary use.

Morpholine, 2-(3-methylphenyl)-, hydrochloride - 61151-64-2

Specification

CAS No. 61151-64-2
Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
IUPAC Name 2-(3-methylphenyl)morpholine;hydrochloride
Standard InChI InChI=1S/C11H15NO.ClH/c1-9-3-2-4-10(7-9)11-8-12-5-6-13-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H
Standard InChI Key JYTAATTUJHIJKH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C2CNCCO2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(3-Methylphenyl)morpholine hydrochloride consists of a six-membered morpholine ring (containing oxygen and nitrogen heteroatoms) substituted at the 2-position with a 3-methylphenyl group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological applications . Key structural features include:

  • Morpholine core: A saturated heterocycle with oxygen at position 1 and nitrogen at position 4.

  • 3-Methylphenyl substituent: An aromatic ring with a methyl group at the meta position, influencing electronic and steric properties.

  • Hydrochloride counterion: Improves crystallinity and bioavailability via salt formation .

Table 1: Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₁H₁₆ClNO
Molecular Weight213.7 g/mol
SolubilitySoluble in polar solvents (e.g., H₂O)
Melting Point190–195°C (decomposes)
pKa (Morpholine NH)~7.4

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis of 2-(3-methylphenyl)morpholine hydrochloride typically involves Pd-catalyzed carboamination or allyl ether intermediate formation, as outlined in morpholine derivative protocols .

Pd-Catalyzed Carboamination

  • Substrate Preparation: Enantiopure amino alcohols (e.g., (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate) are allylated using NaH and allyl bromide.

  • Boc Deprotection: Cleavage of the Boc group with trifluoroacetic acid (TFA) yields a free amine.

  • Pd-Catalyzed Coupling: Reaction with 3-methylphenyl bromide in the presence of Pd(OAc)₂ and Tri(2-furyl)phosphine generates the 2-(3-methylphenyl)morpholine scaffold .

  • Salt Formation: Treatment with HCl in ethanol produces the hydrochloride salt.

Stereoselective Synthesis

Chiral resolution techniques or asymmetric catalysis ensure enantiopure product formation, critical for binding to biological targets like kinases .

Pharmacological Activities and Structure-Activity Relationships (SAR)

Table 2: Biological Activity Profile

ActivityModel SystemIC₅₀/EC₅₀Reference
mTOR InhibitionHCT-116 colorectal cells12 nM
PI3Kα InhibitionMCF-7 breast cancer38 nM
Antiproliferative EffectHepG2 liver cancer45 nM

Antimicrobial Properties

The hydrochloride salt improves membrane permeability, enabling activity against Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL) .

Applications in Drug Development

Kinase-Targeted Therapies

2-(3-Methylphenyl)morpholine derivatives are integral to dual PI3K/mTOR inhibitors, which overcome resistance mechanisms in oncology . Clinical candidates often incorporate this scaffold to balance potency and metabolic stability.

Central Nervous System (CNS) Agents

The morpholine ring’s ability to cross the blood-brain barrier (BBB) makes it valuable in neurodegenerative disease drug design. Preclinical studies highlight its role in modulating Aβ aggregation in Alzheimer’s models .

Hazard CodeDescriptionPrevalence
H315Causes skin irritation100%
H335May cause respiratory irritation97.7%

Future Directions and Challenges

Improving Selectivity

Ongoing research focuses on C-5 fluorination and biaryl substitutions to enhance kinase isoform selectivity while reducing off-target effects .

Formulation Advances

Nanoparticle encapsulation and prodrug strategies aim to address solubility limitations in vivo, particularly for intravenous delivery .

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